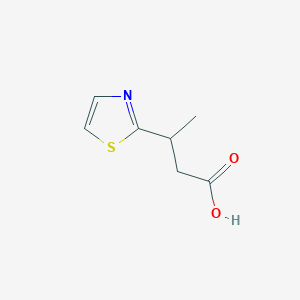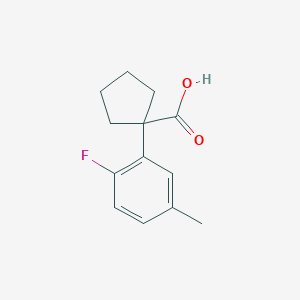
2-(2-aminoethyl)-1,3-thiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-1,3-thiazol-5-amine is an organic compound characterized by a thiazole ring substituted with an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethylamine hydrobromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting any potential imine or nitrile functionalities to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, often in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
Chemistry: 2-(2-Aminoethyl)-1,3-thiazol-5-amine is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a common motif in heterocyclic chemistry, making it valuable for creating new compounds with potential biological activity.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring thiazole-containing molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism by which 2-(2-aminoethyl)-1,3-thiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.
相似化合物的比较
2-(2-Aminoethyl)-1,3-thiazole: Lacks the amino group at the 5-position, which can affect its reactivity and binding properties.
2-(2-Aminoethyl)-1,3-oxazole: Contains an oxygen atom in place of sulfur, leading to different electronic properties and reactivity.
2-(2-Aminoethyl)-1,3-imidazole: Features a nitrogen atom in the ring, which can alter its basicity and interaction with biological targets.
Uniqueness: 2-(2-Aminoethyl)-1,3-thiazol-5-amine is unique due to the presence of both an aminoethyl group and a thiazole ring, providing a versatile scaffold for chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C5H9N3S/c6-2-1-5-8-3-4(7)9-5/h3H,1-2,6-7H2 |
InChI 键 |
KCXRGTZDMKHMBB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)CCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


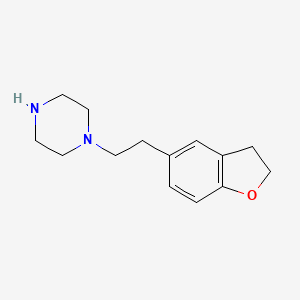
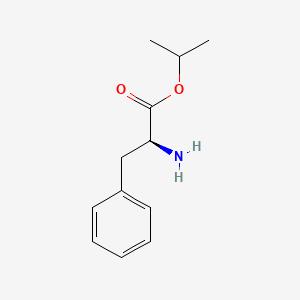
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)
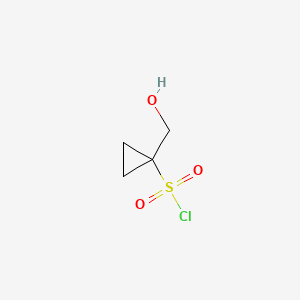
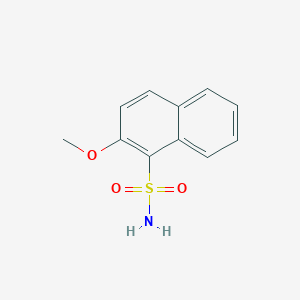

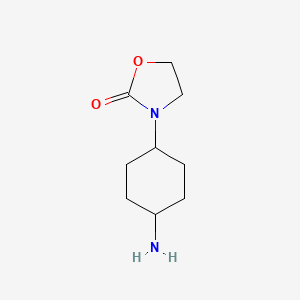
![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
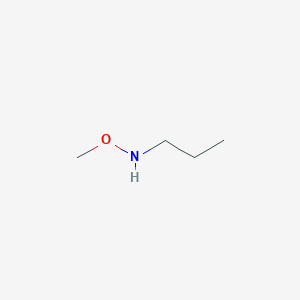
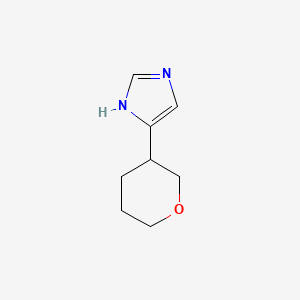
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)

